molecular formula C19H21NO B13927577 2-((Dibenzylamino)methyl)cyclobutan-1-one

2-((Dibenzylamino)methyl)cyclobutan-1-one

Katalognummer: B13927577
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: UERVQEXGGPVAJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Dibenzylamino)methyl)cyclobutan-1-one is a compound that features a cyclobutane ring substituted with a dibenzylamino group and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the [2 + 2] cycloaddition reaction, which is a primary method for synthesizing cyclobutanes . This reaction can be catalyzed by various metal complexes under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of cyclobutane derivatives often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Dibenzylamino)methyl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((Dibenzylamino)methyl)cyclobutan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-((Dibenzylamino)methyl)cyclobutan-1-one involves its interaction with specific molecular targets. The dibenzylamino group can interact with various enzymes or receptors, potentially modulating their activity. The cyclobutane ring provides a rigid framework that can influence the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((Dibenzylamino)methyl)cyclobutan-1-one is unique due to its cyclobutane ring, which imparts distinct structural and chemical properties. The combination of the dibenzylamino group and the cyclobutane ring makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C19H21NO

Molekulargewicht

279.4 g/mol

IUPAC-Name

2-[(dibenzylamino)methyl]cyclobutan-1-one

InChI

InChI=1S/C19H21NO/c21-19-12-11-18(19)15-20(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-10,18H,11-15H2

InChI-Schlüssel

UERVQEXGGPVAJU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C1CN(CC2=CC=CC=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.